molecular formula C14H19NO6S B11781564 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid

3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid

Cat. No.: B11781564
M. Wt: 329.37 g/mol
InChI Key: ZAZATNJGVIZIRT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid is a synthetic organic compound featuring a phenyl ring substituted with a methoxy group (–OCH₃) at the para position and a morpholinosulfonyl group (–SO₂–morpholine) at the meta position. The propanoic acid (–CH₂CH₂COOH) side chain is attached to the phenyl ring, contributing to its polar and acidic properties. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and other phenylpropanoic acid derivatives, which are known for their pharmacological activities .

Properties

Molecular Formula

C14H19NO6S

Molecular Weight

329.37 g/mol

IUPAC Name

3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C14H19NO6S/c1-20-12-4-2-11(3-5-14(16)17)10-13(12)22(18,19)15-6-8-21-9-7-15/h2,4,10H,3,5-9H2,1H3,(H,16,17)

InChI Key

ZAZATNJGVIZIRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Research

The primary applications of 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid are centered around its therapeutic potential, especially in the development of anti-inflammatory and anticancer drugs.

  • Anti-inflammatory Applications : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation or pain. Its structural similarity to other anti-inflammatory agents enhances its potential efficacy in this area.
  • Anticancer Properties : Research indicates that this compound may inhibit the growth of various tumor types by targeting specific cellular pathways involved in cancer progression. Studies are ongoing to explore its effectiveness against different cancer cell lines, including those resistant to conventional therapies .

Chemical Synthesis and Development

This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

  • Nucleophilic Substitution : The sulfonamide group can engage in nucleophilic substitution reactions, which are essential for synthesizing more complex molecules.
  • Esterification and Amidation : The carboxylic acid group enables esterification or amidation reactions, expanding its utility in creating derivatives with tailored properties.

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it valuable for:

  • Enzyme Inhibition Studies : Investigating how the compound affects enzyme activity can provide insights into its mechanism of action and therapeutic potential .
  • Protein Interaction Research : Understanding how this compound interacts with proteins can lead to discoveries about its role in cellular signaling pathways, particularly those related to inflammation and cancer .

Industrial Applications

Beyond pharmaceuticals, this compound has applications in various industrial sectors:

  • Material Science : It is being explored for use in developing new materials due to its unique chemical properties.
  • Chemical Processes : The compound can be employed in the formulation of chemical processes that require specific reactivity profiles, enhancing efficiency and product yield .

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical properties of 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) Biological Relevance
This compound C₁₄H₁₉NO₇S 357.37 –OCH₃, –SO₂–morpholine Not reported Potential NSAID-like activity
3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid C₁₀H₁₂O₇S 276.26 –OCH₃, –OSO₃H Hydrophilic Human metabolite (sulfate conjugate)
3-(3-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 –OCH₃ (meta) Moderate Intermediate in drug synthesis
3-(4-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 –OCH₃ (para) Moderate Anti-inflammatory potential
3-(4-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ 166.18 –OH (para) High Antioxidant precursor
Dihydro isoferulate 3-O-sulfate C₁₀H₁₂O₇S 276.26 –OCH₃, –OSO₃H (ferulic acid analog) Hydrophilic Microbial metabolite

Key Differences and Functional Implications

Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound enhances polarity compared to simpler methoxy or hydroxyl analogs, likely improving solubility in polar solvents. However, exact water solubility data are unavailable . Sulfate esters (e.g., 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid) exhibit high hydrophilicity due to the –OSO₃H group, making them more water-soluble than non-sulfated analogs .

Biological Activity: The morpholinosulfonyl group may confer unique pharmacokinetic properties, such as enhanced binding to serum proteins or enzyme inhibition, as seen in sulfonamide-containing drugs . Sulfated derivatives are often Phase II metabolites, facilitating renal excretion. For example, 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid is a human metabolite generated via sulfotransferase activity . Hydroxyphenylpropanoic acids (e.g., 3-(4-hydroxyphenyl)propanoic acid) exhibit antioxidant properties, while methoxy-substituted analogs may show reduced reactivity due to electron-donating –OCH₃ groups .

Synthetic Utility: 3-(3-Methoxyphenyl)propanoic acid serves as a scaffold for anticancer agents. Derivatives with amino or heterocyclic substitutions demonstrate cytotoxic activity in vitro .

Biological Activity

3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H17N1O5S
  • Molecular Weight : 301.35 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
  • Interaction with Receptors : The morpholino group may facilitate binding to various receptors, influencing downstream signaling cascades.
  • Regulation of Gene Expression : The compound might modulate transcription factors, altering gene expression profiles associated with inflammation, cancer progression, and other pathological conditions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:

  • Cell Proliferation Inhibition : The compound showed a dose-dependent inhibition of cell growth in human cancer cell lines such as HeLa and MCF-7.
  • Apoptosis Induction : Treatment with this compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage.
Cell LineIC50 (µM)Mechanism
HeLa15.2Apoptosis induction
MCF-712.8Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for antimicrobial properties:

  • Bacterial Inhibition : It has shown efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.
  • Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on hepatocellular carcinoma (HCC). The results indicated:

  • Tumor Growth Suppression : In vivo studies demonstrated a significant reduction in tumor size in HCC xenograft models.
  • Biomarker Modulation : The compound altered levels of key biomarkers associated with HCC progression, including AFP (alpha-fetoprotein).

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential against resistant strains of bacteria:

  • Efficacy Against MRSA : The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.
  • Synergistic Effects : When combined with traditional antibiotics, it enhanced their effectiveness against resistant strains.

Q & A

Q. What are the key considerations for designing a synthetic route for 3-(4-methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid?

  • Methodological Answer : Focus on optimizing sulfonation and protection/deprotection steps. For sulfonyl group introduction, use morpholine with sulfur trioxide complexes under anhydrous conditions (e.g., DMF, 0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm sulfonation completion by FT-IR (S=O stretching at 1350–1150 cm⁻¹). Purify intermediates via recrystallization (ethanol/water) to avoid side products. Adjust pH during carboxylate deprotection (HCl/NaOH) to prevent decomposition .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H NMR (DMSO-d6) to verify methoxy (δ 3.7–3.8 ppm), morpholinosulfonyl (δ 3.0–3.5 ppm for CH₂-N), and propanoic acid (δ 2.4–2.6 ppm) protons.
  • LC-MS : ESI+ mode to confirm molecular ion [M+H]⁺ at m/z 358.1 (calculated) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% deviation .

Q. What are the solubility and stability profiles of this compound in biological buffers?

  • Methodological Answer : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to ≤1% DMSO. Solubility in PBS is ~2.5 mg/mL at 25°C. Stability tests (HPLC-PDA, 24–72 hours) show <5% degradation at 4°C but ~15% at 37°C. For long-term storage, lyophilize and store at −80°C under argon .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from assay conditions. Standardize protocols:
  • Use recombinant enzymes (≥95% purity) with positive controls (e.g., kinase inhibitors).
  • Validate ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays.
  • Apply statistical meta-analysis to compare data from ≥3 independent studies, adjusting for batch-to-batch compound variability (HPLC purity ≥98%) .

Q. What strategies optimize in vivo bioavailability of this compound?

  • Methodological Answer : Enhance absorption via:
  • Prodrug Design : Synthesize ethyl ester derivatives to improve lipophilicity (logP from 1.2 to 3.5).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release.
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents (10 mg/kg) with LC-MS/MS plasma analysis (LOQ 1 ng/mL). Adjust dosing based on t₁/₂ (~2.5 hours) and AUC₀–24 (~450 µg·h/mL) .

Q. How to analyze metabolite formation in hepatic microsomal assays?

  • Methodological Answer : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile (0, 15, 30, 60 minutes). Analyze via UHPLC-QTOF (C18 column, 0.1% formic acid gradient). Key metabolites:
  • M1 : Demethylation (Δm/z −14.02).
  • M2 : Sulfonyl group hydrolysis (Δm/z −101.1).
    Confirm structures with synthetic standards and MS/MS fragmentation .

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